Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is a specialized phosphine ligand known for its bulky structure and electron-rich properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to enhance the reactivity of palladium catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation reactions to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as THF are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is extensively used in scientific research due to its unique properties:
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium centers, stabilizing the metal and facilitating the formation of reactive intermediates. This enhances the efficiency of cross-coupling reactions by promoting the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Uniqueness: Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine stands out due to its bulky structure and electron-rich nature, which provide enhanced stability and reactivity in catalytic processes. Its trifluoromethoxy group further contributes to its unique electronic properties, making it a valuable ligand in various applications .
Properties
Molecular Formula |
C34H48F3OP |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-(trifluoromethoxy)-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H48F3OP/c1-22(2)25-20-29(23(3)4)32(30(21-25)24(5)6)28-18-13-19-31(38-34(35,36)37)33(28)39(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h13,18-24,26-27H,7-12,14-17H2,1-6H3 |
InChI Key |
XHYSAGHHLVOQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(F)(F)F)P(C3CCCCC3)C4CCCCC4)C(C)C |
Origin of Product |
United States |
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